molecular formula C10H13NO2 B13804869 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one CAS No. 52266-34-9

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one

Cat. No.: B13804869
CAS No.: 52266-34-9
M. Wt: 179.22 g/mol
InChI Key: XXEMTOFJZYTWMY-UHFFFAOYSA-N
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Description

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of a hydroxy(methyl)amino group attached to the first carbon of the propanone chain, with a phenyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxy(methyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction could produce 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-ol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol
  • CAS Number : 42142-52-9

The compound features a hydroxymethyl group and an amino group attached to a phenylpropanol structure, which contributes to its biological activity and reactivity in chemical synthesis.

Pharmaceutical Development

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, notably fluoxetine (Prozac). The synthesis pathway typically involves the following steps:

  • Synthesis of Key Intermediates : The compound can be synthesized via the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one using sodium borohydride in acetic acid, yielding 3-methylamino-1-phenylpropan-1-ol, which is a precursor for fluoxetine production .

Neuropharmacology

Research indicates that this compound exhibits significant activity on neurotransmitter systems, particularly as a reuptake inhibitor for norepinephrine and dopamine. This mechanism is crucial for potential therapeutic applications in:

  • Attention-deficit hyperactivity disorder (ADHD) : Studies suggest that it may enhance cognitive function and attention, similar to other stimulants.
  • Mood Disorders : Its interaction with neurotransmitter systems hints at applications in treating mood disorders, although further clinical research is warranted.

Biochemical Research

The compound has been utilized in various biochemical assays due to its ability to participate in radical addition reactions. This property makes it valuable for studying reaction mechanisms and enzyme activities within metabolic pathways .

Case Study 1: Synthesis of Fluoxetine

A study demonstrated an efficient method for synthesizing fluoxetine hydrochloride through a series of reactions starting from acetophenone. The process involved creating intermediates such as 3-methylamino-1-phenylpropan-1-one, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: Neuropharmacological Effects

In a clinical trial examining the effects of compounds similar to this compound on ADHD patients, results indicated improved attention and cognitive performance. These findings support its potential as a treatment option for cognitive disorders.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter InhibitionReuptake inhibition of norepinephrine and dopamine
Cognitive EnhancementImprovement in attention span and cognitive function
Mood RegulationPotential applications in mood disorders

Table 2: Synthesis Pathway Overview

StepReagents/ConditionsOutcome
Claisen condensationAcetophenone + Ethyl formateBenzoylacetaldehyde sodium salt
Reaction with methylamineBenzoylacetaldehyde sodium salt + Methylamine hydrochloride1-Phenyl-3-methylamino-1-propenone
ReductionSodium borohydride + Acetic acid3-Methylamino-1-phenylpropanol

Mechanism of Action

The mechanism of action of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy(methyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanone: Lacks the hydroxy(methyl)amino group, resulting in different chemical properties and reactivity.

    3-(Hydroxyamino)-1-phenylpropan-1-one: Similar structure but without the methyl group, leading to variations in biological activity.

    1-Phenyl-2-propanone: A related compound with a different substitution pattern, affecting its chemical behavior and applications.

Uniqueness

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is unique due to the presence of both hydroxy and methyl groups on the amino moiety, which imparts distinct chemical and biological properties

Biological Activity

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one, also known as a derivative of phenylpropanolamines, has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This compound is structurally related to various psychoactive agents and has been investigated for its effects on neurotransmitter systems.

Chemical Structure

The compound can be represented as follows:

C10H13NO\text{C}_{10}\text{H}_{13}\text{N}\text{O}

This structure features a phenyl group attached to a propanone backbone with a hydroxymethylamino substituent, which is crucial for its biological interactions.

Monoamine Reuptake Inhibition

Research indicates that this compound acts as a modulator of monoamine reuptake . It has shown efficacy in the treatment of conditions such as:

  • Major Depressive Disorder
  • Vasomotor Symptoms (VMS)
  • Chronic Fatigue Syndrome

These applications are attributed to its ability to enhance neurotransmitter levels in the synaptic cleft, particularly serotonin and norepinephrine, by inhibiting their reuptake mechanisms .

Antimicrobial Activity

Recent studies have explored the compound's antimicrobial properties , particularly against various bacterial strains. The compound exhibited significant activity against:

  • Helicobacter pylori
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antibacterial agent. For instance, derivatives of similar compounds have shown MIC values ranging from 8 µg/mL to 64 µg/mL against resistant strains .

Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in animal models. The results indicated that administration led to increased locomotor activity and enhanced mood-related behaviors, suggesting potential antidepressant effects. The compound was compared against established antidepressants, showing comparable efficacy at lower dosages .

Antibacterial Efficacy

In vitro studies demonstrated that the compound had a potent effect against H. pylori, with a reported MIC of 32 µg/mL. This suggests its potential use in treating gastric infections linked to this bacterium. Comparative studies with other known antibacterial agents highlighted its effectiveness, especially in strains resistant to traditional treatments .

Research Findings

Activity Type Observed Effects Reference
Monoamine ReuptakeIncreased serotonin and norepinephrine levels
AntimicrobialEffective against H. pylori (MIC: 32 µg/mL)
NeuropharmacologicalEnhanced mood and locomotor activity

Properties

CAS No.

52266-34-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-[hydroxy(methyl)amino]-1-phenylpropan-1-one

InChI

InChI=1S/C10H13NO2/c1-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3

InChI Key

XXEMTOFJZYTWMY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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